Ab-chminaca metabolite M4
Overview
Description
Ab-chminaca metabolite M4 is a major metabolite of the synthetic cannabinoid AB-CHMINACA. This compound is often used as a reference material in forensic and toxicological studies, particularly in the context of urine drug testing and clinical toxicology .
Mechanism of Action
Target of Action
AB-CHMINACA Metabolite M4 is a major metabolite of the synthetic cannabinoid AB-CHMINACA . Synthetic cannabinoids, including AB-CHMINACA, have a higher binding affinity for cannabinoid receptors than THC . Therefore, it can be inferred that the primary targets of this compound are likely the cannabinoid receptors.
Mode of Action
Given its parent compound’s affinity for cannabinoid receptors, it is likely that this compound interacts with these receptors in a similar manner .
Biochemical Pathways
It is known that synthetic cannabinoids generally affect the endocannabinoid system, which plays a crucial role in various physiological processes such as pain sensation, mood, and memory .
Pharmacokinetics
It is known that synthetic cannabinoids are often almost completely metabolized, and their pharmacokinetics should be carefully evaluated for determining the most adequate biomarker in toxicological analysis .
Result of Action
The doses needed to produce these effects are much lower than for THC .
Action Environment
The action environment of this compound is likely to be influenced by various factors. For instance, the pH of the urine may intervene in the analysis of this compound . Additionally, environmental precautions should be taken to prevent this compound from entering sewers or surface or ground water .
Preparation Methods
The preparation of Ab-chminaca metabolite M4 involves synthetic routes that typically start with the parent compound AB-CHMINACA. The synthetic process includes the replacement of the carboxamide-linked aminocarbonyl-2-methylpropyl side chain with a carboxyl group .
Chemical Reactions Analysis
Ab-chminaca metabolite M4 undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include reducing agents like lithium aluminum hydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Ab-chminaca metabolite M4 has several scientific research applications:
Comparison with Similar Compounds
Ab-chminaca metabolite M4 can be compared with other similar synthetic cannabinoids, such as:
ADB-CHMINACA: Similar in structure but with different side chains.
MDMB-CHMICA: Another synthetic cannabinoid with a different metabolic profile.
5F-MDMB-PINACA: A synthetic cannabinoid with a fluorinated side chain.
These compounds share similar core structures but differ in their side chains and metabolic pathways, highlighting the uniqueness of this compound .
Properties
IUPAC Name |
1-(cyclohexylmethyl)indazole-3-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c18-15(19)14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h4-5,8-9,11H,1-3,6-7,10H2,(H,18,19) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DVXHKIOGZJHOPD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(CC1)CN2C3=CC=CC=C3C(=N2)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701342286 | |
Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1271630-11-5 | |
Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1271630115 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-(Cyclohexylmethyl)-1H-indazole-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701342286 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-(CYCLOHEXYLMETHYL)-1H-INDAZOLE-3-CARBOXYLIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/NJU44VFU4G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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